Benzoctamine Hydrochloride

Description

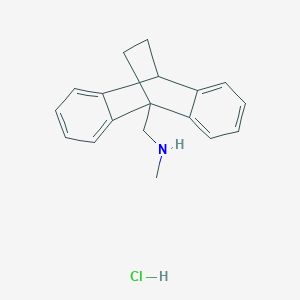

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPJYSIIKYJREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17243-39-9 (Parent) | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60143543 | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-81-1 | |

| Record name | Benzoctamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10085-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Benzoctamine Hydrochloride's Interaction with Serotonin Turnover

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Benzoctamine Hydrochloride, with a specific focus on its effects on serotonin (5-hydroxytryptamine, 5-HT) turnover. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neurotransmitter systems.

Executive Summary

Benzoctamine, a tetracyclic compound with anxiolytic properties, has been shown to modulate serotonergic pathways. Foundational research indicates that a primary mechanism of action is the reduction of serotonin turnover in the brain.[1][2] This is theorized to occur through the inhibition of serotonin reuptake, leading to increased synaptic availability of 5-HT and subsequent downstream regulatory effects. While direct quantitative binding affinities and in-vivo microdialysis data for benzoctamine are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge and provides illustrative data and methodologies for the experimental protocols that would be employed to fully characterize its serotonergic activity.

Core Mechanism: Reduction of Serotonin Turnover

The principal evidence for benzoctamine's effect on the serotonin system stems from early pharmacological studies. Research demonstrated that benzoctamine decreases the disappearance of intraventricularly-injected radiolabeled serotonin ([¹⁴C]-5-HT) from the rat brain.[1][2] Furthermore, it was observed to partially inhibit the depletion of brain serotonin induced by chemical agents.[1][2] These findings strongly suggest that benzoctamine interferes with the primary clearance mechanism of synaptic serotonin, which is reuptake via the serotonin transporter (SERT). By slowing the removal of serotonin from the synaptic cleft, benzoctamine would enhance serotonergic neurotransmission.

Studies have indicated that benzoctamine's anxiolytic effects are comparable to those of diazepam, although its pharmacological profile differs, notably in its impact on serotonin levels.[3] While the precise molecular interactions remain to be fully elucidated, the collective evidence points towards an indirect increase in serotonin signaling through the reduction of its turnover.[3][4]

Quantitative Analysis of Serotonergic Interactions

To comprehensively understand the mechanism of action of a compound like benzoctamine on serotonin turnover, a series of quantitative assessments are required. The following tables present illustrative data for well-characterized compounds, representing the types of quantitative information that would be essential for a complete profile of benzoctamine.

Table 1: Illustrative Serotonin Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Representative Ligand | Binding Affinity (Ki in nM) |

| 5-HT1A | Buspirone | 15 |

| 5-HT2A | Ketanserin | 2.5 |

| 5-HT2C | Mesulergine | 5.1 |

| 5-HT3 | Ondansetron | 0.4 |

| 5-HT4 | Prucalopride | 3.2 |

| 5-HT6 | SB-271046 | 1.3 |

| 5-HT7 | SB-269970 | 0.9 |

Note: This table provides example data for representative serotonin receptor ligands and does not represent empirically determined values for this compound.

Table 2: Illustrative Serotonin Transporter (SERT) Binding and Uptake Inhibition

| Compound | SERT Binding Affinity (Ki in nM) | Serotonin Uptake Inhibition (IC50 in nM) |

| Fluoxetine | 0.9 | 2.8 |

| Sertraline | 0.2 | 1.1 |

| Paroxetine | 0.1 | 0.3 |

| Citalopram | 1.6 | 5.2 |

Note: This table provides example data for well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs) and does not represent empirically determined values for this compound.

Key Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the mechanism of action of a compound like benzoctamine on serotonin turnover.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]Ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

-

A range of concentrations of the test compound (e.g., benzoctamine) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the receptor.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Uptake Assay in Synaptosomes

Objective: To measure the inhibitory effect of the test compound on the reuptake of serotonin into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

A specific brain region rich in serotonergic terminals (e.g., cortex, hippocampus, or striatum) is dissected from a laboratory animal (e.g., rat).

-

The tissue is homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with a range of concentrations of the test compound (e.g., benzoctamine) or a reference inhibitor (e.g., fluoxetine).

-

The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

Incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of a known SERT inhibitor.

-

-

Detection and Analysis:

-

Uptake is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

The IC50 value for the inhibition of serotonin uptake is calculated.

-

In Vivo Microdialysis for Extracellular Serotonin and 5-HIAA

Objective: To measure the effect of systemic administration of the test compound on the extracellular concentrations of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a specific brain region of a freely moving animal.

Methodology:

-

Surgical Implantation:

-

A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal (e.g., rat).

-

The animal is allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to obtain a baseline, the animal is administered the test compound (e.g., benzoctamine) via a systemic route (e.g., intraperitoneal injection).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.

-

-

Neurochemical Analysis:

-

The concentrations of serotonin and 5-HIAA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The results are expressed as a percentage of the baseline concentrations.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the mechanism of action of this compound on serotonin turnover.

Conclusion

References

- 1. Effects of benzoctamine and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of benzoctamine and chlordiazepoxide on turnover and uptake of 5-hydroxytryptamine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoctamine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

Benzoctamine Hydrochloride: An In-depth Technical Guide on its Role as an Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoctamine hydrochloride, a tetracyclic compound, exhibits a pharmacological profile characterized by sedative and anxiolytic properties. Beyond its effects on the serotonergic system, a significant component of its mechanism of action involves the antagonism of alpha-adrenergic receptors. This technical guide consolidates the current understanding of this compound's interaction with the alpha-adrenergic system, providing a detailed overview of its mechanism of action, qualitative receptor interaction, and potential physiological consequences. While specific quantitative binding affinities for alpha-1 and alpha-2 adrenergic receptors are not extensively documented in publicly available literature, this guide outlines the established principles of its antagonist activity and furnishes detailed hypothetical protocols for the experimental determination of these key parameters. The included signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, serve to visually elucidate the complex interactions and methodologies discussed.

Introduction

This compound, structurally related to the tetracyclic antidepressant maprotiline, has been utilized for its sedative and anxiolytic effects. Its multifaceted pharmacological activity includes interactions with multiple neurotransmitter systems. Notably, its antagonism of alpha-adrenergic receptors contributes to its overall physiological effects, including its observed impact on blood pressure. Understanding the specifics of this alpha-adrenergic blockade is crucial for a comprehensive characterization of the drug's profile and for guiding future research and development.

Alpha-adrenergic receptors, categorized into α1 and α2 subtypes, are G-protein coupled receptors (GPCRS) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine. Alpha-1 adrenergic receptors are primarily coupled to Gq proteins, leading to downstream signaling cascades that result in smooth muscle contraction. Alpha-2 adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, leading to various cellular responses, including the inhibition of further norepinephrine release from presynaptic neurons.

Mechanism of Action: Alpha-Adrenergic Antagonism

This compound functions as an antagonist at alpha-adrenergic receptors. This means that it binds to these receptors but does not activate them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine. This blockade of alpha-adrenergic signaling is believed to contribute to some of its therapeutic and side effects.

Alpha-1 Adrenergic Receptor Antagonism

By blocking alpha-1 adrenergic receptors, this compound can inhibit norepinephrine-induced vasoconstriction. This action can lead to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. This hypotensive effect has been observed in preclinical studies.[1]

Alpha-2 Adrenergic Receptor Antagonism

Antagonism of presynaptic alpha-2 adrenergic receptors can lead to an increase in the release of norepinephrine from nerve terminals, as the normal negative feedback mechanism is inhibited. The net effect of benzoctamine on the sympathetic nervous system is a complex interplay between its antagonist effects at both alpha-1 and alpha-2 receptors.

Quantitative Data on Receptor Binding Affinity

A thorough review of the existing scientific literature did not yield specific quantitative data (Ki or IC50 values) for the binding affinity of this compound to alpha-1 and alpha-2 adrenergic receptors. The following table summarizes the qualitative findings regarding its interaction with these receptors.

| Receptor Subtype | Interaction Type | Reported Effects | Quantitative Data (Ki/IC50) |

| Alpha-1 Adrenergic | Antagonist | Inhibition of norepinephrine-induced vasoconstriction, potential for blood pressure reduction.[1] | Not available in cited literature. |

| Alpha-2 Adrenergic | Antagonist | Potential for increased norepinephrine release due to blockade of presynaptic autoreceptors. | Not available in cited literature. |

Table 1: Qualitative Summary of this compound Interaction with Alpha-Adrenergic Receptors

Experimental Protocols for Determining Binding Affinity

To ascertain the precise binding affinities of this compound for alpha-1 and alpha-2 adrenergic receptors, a radioligand binding assay would be the standard experimental approach. Below is a detailed, representative protocol for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing recombinant human alpha-1 or alpha-2 adrenergic receptors, or tissue homogenates known to be rich in these receptors (e.g., rat cerebral cortex for alpha-1, human platelets for alpha-2).

-

Radioligands:

-

For alpha-1 receptors: [³H]-Prazosin (a selective antagonist).

-

For alpha-2 receptors: [³H]-Yohimbine or [³H]-Rauwolscine (selective antagonists).

-

-

Non-labeled Ligands:

-

This compound (test compound).

-

Phentolamine or another non-selective alpha-antagonist (for determination of non-specific binding).

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

-

Competition Binding: Membrane preparation, radioligand, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described above.

Caption: Alpha-1 Adrenergic Signaling Pathway and Benzoctamine Antagonism.

Caption: Alpha-2 Adrenergic Signaling Pathway and Benzoctamine Antagonism.

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound is a pharmacologically active compound with a mechanism of action that includes the antagonism of alpha-adrenergic receptors. This activity likely contributes to its overall clinical profile, particularly its sedative and potential cardiovascular effects. While the qualitative nature of this antagonism is established, there is a notable absence of specific quantitative binding affinity data in the current body of scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the precise molecular interactions of this compound with the alpha-adrenergic system. Such data would be invaluable for a more complete understanding of its pharmacology and for the potential development of new therapeutic agents with refined receptor selectivity.

References

Pharmacological profile of Benzoctamine as a tetracyclic compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological profile of Benzoctamine, a tetracyclic compound with demonstrated sedative and anxiolytic properties. Marketed as Tacitin, Benzoctamine presents a unique profile compared to other anxiolytics, notably its lack of respiratory depression. This whitepaper synthesizes available data on its mechanism of action, receptor interactions, pharmacokinetic properties, and the experimental methodologies used in its characterization. Quantitative data is presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Benzoctamine is a tetracyclic compound belonging to the dibenzo-bicyclo-octadiene class of molecules.[1] Structurally, it is closely related to the tetracyclic antidepressant maprotiline.[1] While its primary clinical applications have been in the management of anxiety and as a sedative, its pharmacological activity extends to multiple neurotransmitter systems, suggesting a complex mechanism of action.[1][2] This guide aims to provide a detailed technical summary of the current understanding of Benzoctamine's pharmacology for professionals in the field of drug development and neuroscience research.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The anxiolytic and sedative effects of Benzoctamine are believed to be mediated through its interactions with several key neurotransmitter systems in the central nervous system. The primary mechanism of action appears to be the antagonism of serotonin and alpha-adrenergic receptors.[1]

Receptor Binding Profile

-

Serotonin Receptors: Benzoctamine exhibits antagonistic properties at serotonin receptors.[1] One study reported an IC50 value of 115 µM at the serotonin receptor, although this high value may not be representative of its primary mechanism of action and should be interpreted with caution. Further studies are needed to characterize its affinity for specific serotonin receptor subtypes.

-

Adrenergic Receptors: Benzoctamine is an antagonist of alpha-adrenergic receptors.[1] This action is thought to contribute to some of its physiological effects, such as a reduction in blood pressure observed in animal models.[1]

Effects on Neurotransmitter Systems

In addition to direct receptor antagonism, Benzoctamine modulates the activity of several monoamine neurotransmitter systems.

-

Serotonin System: Studies have shown that Benzoctamine can decrease the turnover of serotonin (5-hydroxytryptamine, 5-HT) in the brain.[3][4] This effect is thought to be a key contributor to its anxiolytic properties. The proposed mechanism involves the inhibition of serotonin uptake, leading to increased synaptic levels of 5-HT.[1]

-

Catecholamine Systems (Norepinephrine and Dopamine): Benzoctamine has been shown to decrease the turnover of norepinephrine and dopamine.[1] This suggests an interaction with the regulatory mechanisms of these neurotransmitter systems, likely secondary to its receptor antagonism.

The multifaceted interaction of Benzoctamine with these neurotransmitter systems is summarized in the table below.

| Neurotransmitter System | Effect of Benzoctamine | Reported Mechanism | Potential Clinical Implication |

| Serotonergic | Decreased turnover, potential increase in synaptic levels | Inhibition of serotonin reuptake, antagonism of serotonin receptors[1][3][4] | Anxiolytic effects |

| Noradrenergic | Decreased turnover | Antagonism of alpha-adrenergic receptors[1] | Sedative and hypotensive effects |

| Dopaminergic | Decreased turnover | Likely indirect, secondary to effects on other systems[1] | Contribution to sedative effects |

Pharmacokinetics

The pharmacokinetic profile of Benzoctamine has been characterized in humans, providing insights into its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Value | Notes |

| Bioavailability (Oral) | >90%[1] | High oral bioavailability suggests good absorption from the gastrointestinal tract. |

| Elimination Half-life (t½) | 2-3 hours[1] | The relatively short half-life indicates that the drug is cleared from the body relatively quickly. |

| Metabolism | Hepatic[1] | Primarily metabolized in the liver. |

| Excretion | Renal[1] | Metabolites are excreted through the kidneys. |

Experimental Protocols

Detailed experimental protocols from the original pharmacological studies on Benzoctamine are not extensively reported in a standardized format. However, based on the published research, the following general methodologies were employed.

In Vitro Receptor Interaction (General Protocol)

While specific binding affinity studies with Ki values are lacking, functional assays were used to determine the antagonistic properties of Benzoctamine. A general protocol for such an assay would involve:

-

Tissue Preparation: Isolation of a specific tissue or cell line expressing the receptor of interest (e.g., smooth muscle tissue for adrenergic receptors).

-

Agonist-Induced Response: Measurement of a physiological response (e.g., muscle contraction) upon application of a known receptor agonist.

-

Antagonist Application: Pre-incubation of the tissue with varying concentrations of Benzoctamine.

-

Measurement of Inhibition: Re-application of the agonist in the presence of Benzoctamine to determine the extent of inhibition of the physiological response.

-

Data Analysis: Calculation of IC50 values to quantify the antagonistic potency.

In Vivo Neurotransmitter Turnover (General Protocol)

To assess the effects of Benzoctamine on the turnover of monoamines, studies in animal models were conducted. A representative experimental workflow would be:

References

- 1. Effects of benzoctamine (30803-Ba, TACITIN), a new psychoactive drug, on catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry of Benzoctamine: A Technical Guide to its Anxiolytic Mechanisms

For Immediate Release

Basel, Switzerland – November 5, 2025 – This technical whitepaper delves into the molecular underpinnings of the anxiolytic properties of Benzoctamine (formerly marketed as Tacitin by Ciba-Geigy). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Benzoctamine's mechanism of action, collates available pharmacological data, and outlines key experimental protocols for its further investigation. While Benzoctamine has a history of clinical use for anxiety, a detailed molecular characterization in contemporary research is limited, presenting a unique opportunity for further exploration.

Benzoctamine is a tetracyclic compound, structurally related to the antidepressant maprotiline, and has demonstrated sedative and anxiolytic effects comparable to benzodiazepines like diazepam.[1] However, its pharmacological profile is distinct, notably lacking the respiratory depression associated with many sedative-hypnotics and, in some cases, even stimulating the respiratory system.[1] The primary molecular activities of Benzoctamine are centered on its interaction with serotonergic and adrenergic systems.

Molecular Targets and Pharmacological Profile

Benzoctamine's anxiolytic effects are believed to stem from its influence on multiple neurotransmitter systems. The core of its mechanism involves antagonism at serotonin and alpha-adrenergic receptors, alongside potential inhibition of serotonin reuptake.[1]

Interaction with the Serotonergic System

Studies have indicated that Benzoctamine functions as a serotonin antagonist.[1] Furthermore, it has been proposed to increase synaptic serotonin levels by inhibiting its reuptake, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[1][2] This dual action could contribute to its anxiolytic efficacy. Early research also pointed to Benzoctamine decreasing the turnover of 5-hydroxytryptamine (5-HT) in the brain, an effect that may play a role in its anti-anxiety properties.

Interaction with the Adrenergic System

Benzoctamine exhibits clear antagonistic effects on the adrenergic system, specifically at alpha-adrenergic receptors.[1] This action is thought to contribute to its sedative and potentially anxiolytic effects, as well as its influence on blood pressure.[1] The drug has been shown to antagonize the effects of epinephrine and norepinephrine.[1]

Quantitative Pharmacological Data

Table 1: Receptor and Transporter Binding Affinity of Benzoctamine

| Target | Receptor/Transporter Subtype | Binding Affinity (Ki) [nM] | Test System | Reference |

| Serotonin Receptors | 5-HT1A | Data Not Available | ||

| 5-HT2A | Data Not Available | |||

| 5-HT2C | Data Not Available | |||

| Other 5-HT Subtypes | Data Not Available | |||

| Adrenergic Receptors | α1-adrenergic | Data Not Available | ||

| α2-adrenergic | Data Not Available | |||

| β-adrenergic | Data Not Available | |||

| Monoamine Transporters | Serotonin Transporter (SERT) | Data Not Available | ||

| Norepinephrine Transporter (NET) | Data Not Available | |||

| Dopamine Transporter (DAT) | Data Not Available |

Table 2: Functional Activity of Benzoctamine

| Target | Assay Type | Functional Effect | Potency (IC50/EC50) [nM] | Test System | Reference |

| Serotonin System | Serotonin Receptor Functional Assay | Antagonism | An IC50 of 115 mM has been reported, but the subtype and validity are unclear. | Rat Brain | [1] |

| Serotonin Reuptake Assay | Inhibition | Data Not Available | |||

| Adrenergic System | α-adrenergic Receptor Functional Assay | Antagonism | Data Not Available |

Postulated Signaling Pathways

Based on Benzoctamine's identified molecular targets, we can infer its likely impact on downstream intracellular signaling cascades. Direct experimental evidence for these pathways in the context of Benzoctamine is lacking and presents a key area for future research.

Caption: Postulated signaling pathways affected by Benzoctamine.

Antagonism of Gq-coupled receptors like 5-HT2A, 5-HT2C, and α1-adrenergic receptors would be expected to inhibit the phospholipase C (PLC) pathway, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization. Inhibition of serotonin reuptake would lead to increased synaptic serotonin, potentially activating other serotonin receptor subtypes and their associated signaling cascades.

Key Experimental Protocols for Molecular Investigation

To address the existing gaps in our understanding of Benzoctamine's molecular pharmacology, the following experimental approaches are recommended.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of Benzoctamine for a panel of receptors and transporters.

Objective: To quantify the affinity of Benzoctamine for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptor subtypes (α1, α2), and monoamine transporters (SERT, NET, DAT).

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells) or native tissue preparations (e.g., rat brain cortex) are homogenized and centrifuged to isolate cell membranes.

-

Assay Incubation: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of Benzoctamine.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of Benzoctamine that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated using the Cheng-Prusoff equation.

References

The Effect of Benzoctamine Hydrochloride on Catecholamine Metabolism in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoctamine hydrochloride is a tetracyclic compound with recognized sedative and anxiolytic properties. Marketed as Tacitin, its mechanism of action has been a subject of investigation, with significant attention paid to its interaction with neurotransmitter systems in the brain. This technical guide synthesizes available data on the effects of benzoctamine on the metabolism of catecholamines—dopamine, norepinephrine, and epinephrine. While early research points towards a complex interaction, including a potential increase in catecholamine turnover, other evidence suggests antagonistic effects at adrenergic receptors. This document provides an in-depth look at the reported neurochemical profile of benzoctamine, details probable experimental methodologies for assessing its impact on catecholamine pathways, and presents visual representations of these processes to aid in research and development.

Introduction

Benzoctamine is a psychoactive drug with a structural similarity to the tetracyclic antidepressant maprotiline.[1] Unlike benzodiazepines, a common class of anxiolytics, benzoctamine has been noted for not causing respiratory depression, and in some cases, even stimulating the respiratory system.[1] Its anxiolytic effects are comparable to diazepam, but its neurochemical mechanism appears to be distinct.[1] A key area of investigation has been its effect on monoamine neurotransmitters, particularly serotonin and the catecholamines.

Initial studies in rats suggested that benzoctamine's anxiolytic action might be mediated by an increased turnover of catecholamines.[1] However, there is also evidence indicating that it may decrease the turnover of epinephrine, dopamine, and norepinephrine by acting as an antagonist at their respective receptors.[1] This guide aims to consolidate the available information regarding these seemingly contradictory findings and provide a framework for further investigation.

Effects on Catecholamine Levels and Turnover

Table 1: Summary of Benzoctamine's Effects on Catecholamine Metabolism in Rat Brain

| Catecholamine | Effect on Turnover | Implied Mechanism | Reference |

| Dopamine | Potentially decreased | Receptor antagonism | [1] |

| Norepinephrine | Potentially decreased | Receptor antagonism | [1] |

| Epinephrine | Potentially decreased | Receptor antagonism | [1] |

| Overall Catecholamines | Reportedly increased (conflicting data) | Undetermined | [1] |

Note: The data presented is based on abstracts and secondary citations of primary studies. The original quantitative values require access to the full-text articles.

Experimental Protocols

To investigate the effects of a compound like benzoctamine on catecholamine metabolism, a series of established experimental protocols would be employed. The following are detailed methodologies likely utilized in the foundational research on this topic.

Animal Model and Drug Administration

-

Species: Male Wistar rats are a common model for neuropharmacological studies.

-

Housing: Animals are typically housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. Control animals would receive a vehicle injection.

Measurement of Catecholamine Turnover

A common method to assess neurotransmitter turnover involves inhibiting their synthesis and measuring the rate of their decline.

-

Inhibition of Synthesis: Alpha-methyl-p-tyrosine (AMPT), an inhibitor of the enzyme tyrosine hydroxylase, is administered to halt the synthesis of new catecholamines.

-

Tissue Collection: At various time points after AMPT administration, animals are euthanized, and brain regions of interest (e.g., striatum, hypothalamus, cortex) are rapidly dissected and frozen.

-

Catecholamine Quantification: The concentrations of dopamine and norepinephrine in the brain tissue are measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection. This method allows for the sensitive and specific quantification of catecholamines and their metabolites.

-

Turnover Rate Calculation: The rate of decline of catecholamine levels after synthesis inhibition is calculated to determine the turnover rate. A faster decline indicates a higher turnover rate.

Monoamine Oxidase (MAO) Activity Assay

To determine if benzoctamine affects the enzymatic degradation of catecholamines, an in vitro MAO activity assay would be performed.

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer to prepare mitochondrial fractions, as MAO is a mitochondrial enzyme.

-

Assay Principle: The assay measures the activity of MAO by providing a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B) and detecting the formation of a product (e.g., 4-hydroxyquinoline or benzaldehyde, respectively) spectrophotometrically.

-

Inhibition Studies: Different concentrations of benzoctamine are added to the assay mixture to determine if it inhibits MAO-A or MAO-B activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the study of benzoctamine's effect on catecholamine metabolism.

Caption: Biosynthetic pathway of catecholamines in the brain.

Caption: Major metabolic pathways of dopamine and norepinephrine.

Caption: A typical experimental workflow for studying drug effects.

Discussion and Future Directions

The existing literature on benzoctamine's effect on catecholamine metabolism presents a complex and somewhat ambiguous picture. The initial hypothesis of increased catecholamine turnover as the primary mechanism for its anxiolytic effects is contrasted by findings suggesting receptor antagonism, which would likely lead to a decrease in turnover. It is plausible that benzoctamine has a multifaceted mechanism of action, potentially exhibiting different effects at different doses or in different brain regions.

To resolve these ambiguities, further research is warranted. Modern neurochemical techniques could provide a more precise understanding of benzoctamine's actions. For instance, in vivo microdialysis could be used to measure real-time changes in extracellular levels of catecholamines and their metabolites in specific brain regions of awake, freely moving animals following benzoctamine administration. Furthermore, receptor binding assays with radiolabeled ligands could definitively determine benzoctamine's affinity for various adrenergic and dopaminergic receptor subtypes.

Conclusion

This compound's impact on catecholamine metabolism in the brain is a critical aspect of its neuropharmacological profile. While early studies have laid the groundwork, suggesting a complex interplay of increased turnover and receptor antagonism, a definitive understanding requires further investigation with modern analytical methods. The experimental protocols and pathways detailed in this guide provide a framework for such future research, which will be essential for a complete characterization of this unique anxiolytic agent and for the development of novel therapeutics targeting the catecholaminergic system.

References

An In-depth Technical Guide on the Structural Relationship Between Benzoctamine and Maprotiline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural relationship between Benzoctamine and Maprotiline, two tetracyclic compounds with distinct pharmacological profiles. While sharing a common dibenzobicyclo[2.2.2]octadiene core, a minor variation in the length of an aliphatic side chain results in a significant divergence of their primary clinical applications, with Benzoctamine acting as an anxiolytic and sedative, and Maprotiline as a potent antidepressant. This document elucidates this critical structure-activity relationship (SAR) through detailed structural comparisons, comparative quantitative data on their physicochemical, pharmacokinetic, and pharmacodynamic properties, and outlines key experimental protocols relevant to their synthesis and evaluation.

Core Structural Analysis

Benzoctamine and Maprotiline are tetracyclic compounds built upon the same rigid three-dimensional dibenzobicyclo[2.2.2]octadiene ring system, also known as 9,10-dihydro-9,10-ethanoanthracene.[1][2][3] This core structure is responsible for the overall shape and lipophilicity of both molecules. The defining structural difference lies exclusively in the length of the N-methylated aliphatic side chain attached to the 9-position of this core structure.[1][2]

-

Benzoctamine features an N-methylmethanamine side chain (-CH₂-NH-CH₃).[1][4]

-

Maprotiline possesses a longer N-methylpropanamine side chain (-CH₂-CH₂-CH₂-NH-CH₃).[2]

This extension by two methylene groups in Maprotiline's side chain is the sole structural modification that shifts the molecule's primary pharmacological activity from anxiolytic/sedative to antidepressant.

Comparative Data Presentation

The seemingly minor structural modification has profound effects on the physicochemical, pharmacokinetic, and pharmacodynamic properties of these molecules.

Physicochemical and Pharmacokinetic Properties

The addition of two carbon atoms and their associated hydrogens increases the molecular weight and alters the pharmacokinetic profile of Maprotiline relative to Benzoctamine, most notably resulting in a dramatically longer elimination half-life.

| Property | Benzoctamine | Maprotiline |

| Chemical Formula | C₁₈H₁₉N[1][5] | C₂₀H₂₃N[2] |

| Molar Mass | 249.357 g·mol⁻¹[1] | 277.411 g·mol⁻¹[2] |

| IUPAC Name | N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine[1] | N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine[2] |

| Primary Use | Anxiolytic, Sedative[1] | Antidepressant[2][6] |

| Oral Bioavailability | >90%[1] | 66–70%[2] |

| Elimination Half-life | 2–3 hours[1] | 27–58 hours (average 51 hours)[2][7] |

| Time to Peak Plasma | ~1 hour[1] | ~12 hours[7] |

| Protein Binding | Not specified | 88%[2] |

Pharmacodynamic Profile

The difference in side-chain length critically impacts receptor and transporter binding affinity, explaining the divergence in clinical use. Maprotiline is a potent and selective norepinephrine reuptake inhibitor (NRI), a classic mechanism for antidepressant action.[2][8] Benzoctamine's mechanism is less understood but appears to involve multiple neurotransmitter systems, including serotonin, without the potent NRI activity of Maprotiline.[1]

| Target | Benzoctamine (Activity/Affinity) | Maprotiline (Activity/Affinity) |

| Norepinephrine Transporter (NET) | Weak / Not primary target | Strong inhibitor (K_d = 11 nM)[9] |

| Serotonin Transporter (SERT) | Possible weak inhibitor[1] | Very weak inhibitor (K_d = 5,800 nM)[9] |

| Dopamine Transporter (DAT) | Antagonistic effects noted[1] | Very weak inhibitor (K_d = 1,000 nM)[9] |

| Histamine H₁ Receptor | Not specified | Strong antagonist (K_d = 2 nM)[9] |

| Serotonin 5-HT₂A Receptor | Antagonist (IC₅₀ = 115 mM)[1] | Moderate antagonist (K_i = 51 nM)[9] |

| α₁-Adrenergic Receptor | Antagonistic effects noted[1] | Moderate antagonist (K_d = 90 nM)[9] |

| Muscarinic Acetylcholine Receptors | Not specified | Weak antagonist (K_d = 570 nM)[9] |

Signaling Pathways and Mechanism of Action

The distinct pharmacological profiles arise from differential modulation of synaptic neurotransmitter levels and direct receptor antagonism.

Experimental Protocols

General Synthetic Workflow via Diels-Alder Reaction

The dibenzobicyclo[2.2.2]octadiene core of both molecules is accessible through a [4+2] cycloaddition (Diels-Alder reaction) between an anthracene derivative and a dienophile, followed by functional group manipulation to install the side chain. A representative protocol for synthesizing analogues is described in the literature.[10][11]

Protocol: Synthesis of a Maprotiline Analogue

-

Diels-Alder Cycloaddition:

-

React a substituted anthracene (e.g., 1,8-dichloroanthracene) with a dienophile such as acrolein in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the mixture under reflux for 24-48 hours to form the tetracyclic aldehyde intermediate.

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the aldehyde product, typically by column chromatography on silica gel.

-

-

Reductive Amination:

-

Dissolve the purified aldehyde intermediate in a suitable solvent like methanol or dichloromethane.

-

Add an excess of methylamine (often as a solution in a solvent like THF or water).

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction carefully with water, and perform an aqueous workup (e.g., extraction with an organic solvent like ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the final product by chromatography or recrystallization to yield the target N-methylmethanamine analogue (a Benzoctamine analogue). For a Maprotiline analogue, the side chain on the anthracene starting material would be longer, or the aldehyde would be homologated prior to amination.

-

Pharmacological Evaluation: Forced Swimming Test (FST)

The FST is a standard preclinical screen for assessing antidepressant activity in rodents. The protocol is designed to measure the effect of a compound on the animal's motivation to escape an aversive situation.

Protocol: Forced Swimming Test in Mice [11]

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.

-

Acclimation (Pre-test): On day 1, each mouse is individually placed in the cylinder for a 15-minute period. This session habituates the animal to the procedure and induces a stable baseline of immobility.

-

Drug Administration: On day 2, 24 hours after the pre-test, animals are divided into groups. The test compound (e.g., Maprotiline), a vehicle control, and a positive control (e.g., Imipramine) are administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test session.

-

Test Session: Each mouse is placed back into the cylinder for a 6-minute test session. The session is recorded for later analysis.

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Interpretation: A statistically significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-control group indicates potential antidepressant-like activity.

Conclusion and Implications

The cases of Benzoctamine and Maprotiline serve as a classic illustration of a critical structure-activity relationship in medicinal chemistry. A simple two-carbon homologation of an aliphatic side chain dramatically shifts the pharmacological profile from a sedative/anxiolytic to a potent antidepressant. This is primarily achieved by optimizing the side chain length for high-affinity binding and potent inhibition of the norepinephrine transporter, a key target in the treatment of depression. This technical guide highlights that even subtle structural modifications on a common molecular scaffold can lead to profound differences in pharmacokinetics and pharmacodynamics, ultimately defining their therapeutic utility. For drug development professionals, this relationship underscores the importance of fine-tuning substituent chains to optimize target engagement and achieve desired clinical outcomes.

References

- 1. Benzoctamine - Wikipedia [en.wikipedia.org]

- 2. Maprotiline - Wikipedia [en.wikipedia.org]

- 3. 9,10-Ethanoanthracene, 9,10-dihydro- [webbook.nist.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Benzoctamine | C18H19N | CID 28425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Maprotiline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In vivo Studies of Benzoctamine Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Benzoctamine Hydrochloride in rodent models, including recommended dosage ranges, detailed experimental protocols, and relevant pharmacological data. This document is intended to guide researchers in designing and conducting preclinical studies to evaluate the anxiolytic, sedative, and other pharmacological effects of this compound.

Pharmacological Profile of this compound

Benzoctamine is a tetracyclic compound that exhibits anxiolytic and sedative properties.[1] Its mechanism of action is not fully elucidated but is believed to involve the modulation of several neurotransmitter systems. Rat studies suggest that its effects may be mediated through an increased turnover of catecholamines and a decrease in the turnover of epinephrine, dopamine, and norepinephrine by antagonizing their respective receptors.[1] Furthermore, benzoctamine has been shown to increase serotonin levels in the brain, potentially through the inhibition of serotonin uptake, which may contribute to its anxiolytic effects.[1][2] Unlike many sedative drugs, benzoctamine does not typically cause respiratory depression and may even stimulate the respiratory system.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo rodent studies and other relevant sources.

Table 1: In Vivo Dosages of this compound in Rats

| Application | Route of Administration | Dosage | Animal Model | Observed Effects | Reference |

| Cardiovascular | Not Specified | 10 mg | Rat | Reduction in blood pressure by approximately 30mm Hg | [1] |

Table 2: Pharmacokinetic Parameters of Benzoctamine

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | >90% | Human | Oral | [1] |

| Elimination Half-life | 2-3 hours | Human | Oral | [1] |

| Time to Peak Plasma Concentration | 1 hour | Human | Oral | [1] |

Note: Specific LD50 values for this compound in rodent models were not found in the reviewed literature. Researchers should conduct preliminary dose-ranging studies to determine the appropriate and safe dosage for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess the anxiolytic and sedative effects of drugs in rodent models. While these are general protocols, they can be adapted for studies involving this compound.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms)

-

Video tracking software (optional, but recommended for accurate data collection)

-

This compound solution

-

Vehicle solution (e.g., saline)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes). The dosage should be determined based on preliminary studies.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for a set period, typically 5 minutes. Record the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated control group.

Open Field Test (OFT) for Sedative and Anxiolytic-like Activity

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity can be indicative of sedative effects, while an increase in time spent in the center of the arena can suggest anxiolytic-like effects.

Materials:

-

Open field arena (a square or circular arena with walls)

-

Video tracking software

-

This compound solution

-

Vehicle solution

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to the test.

-

Drug Administration: Administer this compound or vehicle solution at a predetermined time before placing the animal in the open field.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes). Key parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and rearing frequency.

-

Data Analysis: A significant decrease in total distance traveled suggests a sedative effect. A significant increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Behavioral Studies

Caption: General workflow for rodent behavioral studies.

References

Application Note: A Validated HPLC Method for the Quantification of Benzoctamine Hydrochloride

AN-HPLC-BZH-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Benzoctamine Hydrochloride in bulk drug substance. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a tetracyclic compound with sedative and anxiolytic properties.[1][2] Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[3] This application note provides a comprehensive guide for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀ClN | [2] |

| Molecular Weight | 285.82 g/mol | [2] |

| pKa (Strongest Basic) | 10.04 | [2] |

| Predicted logP | 4.16 | [2] |

| Water Solubility | 0.000844 mg/mL (predicted) | [2] |

The high pKa value indicates that this compound is a basic compound and will be protonated at acidic to neutral pH. This is a key consideration for selecting the appropriate mobile phase pH to ensure good peak shape and retention.

Recommended HPLC Method Parameters

Based on the analysis of structurally similar compounds, such as maprotiline hydrochloride, the following starting conditions are recommended for the HPLC analysis of this compound.

| Parameter | Recommended Condition |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Diluent | Mobile Phase |

Experimental Protocols

This section outlines the detailed protocols for method development, validation, and sample analysis.

-

Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase: Mix acetonitrile and 20mM phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 10-150 µg/mL.

-

Sample Solution (for bulk drug): Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent. Further dilute to a final concentration within the linearity range.

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4]

-

System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

-

Specificity: The specificity of the method should be assessed by analyzing a blank (diluent) and a placebo solution to ensure that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

-

Linearity: Analyze the prepared linearity standard solutions (10-150 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy (Recovery): The accuracy of the method should be determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The cumulative RSD for both days should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptable limits.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% | |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 150 |

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | |||

| 100% |

| 120% | | | |

Table 4: Precision Data

| Precision Type | % RSD |

|---|---|

| Repeatability |

| Intermediate Precision | |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| Limit of Detection (LOD) |

| Limit of Quantitation (LOQ) | |

Table 6: Robustness Study

| Parameter Varied | System Suitability Results |

|---|---|

| Flow Rate (+0.1 mL/min) | |

| Flow Rate (-0.1 mL/min) | |

| Mobile Phase pH (+0.2) |

| Mobile Phase pH (-0.2) | |

Visualizations

Diagrams illustrating the workflow and logical relationships of the experimental protocols are provided below.

Caption: Workflow for HPLC method development and validation.

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The proposed HPLC method for the quantification of this compound is based on sound scientific principles and established practices for similar compounds. The detailed experimental protocols and validation plan provide a clear roadmap for researchers and scientists to implement and verify a reliable analytical method. This method, once validated, will be a valuable tool for the quality control of this compound in a pharmaceutical setting.

References

Application Note: High-Throughput Analysis of Benzoctamine and its N-desmethyl Metabolite in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anxiolytic drug benzoctamine and its putative primary metabolite, N-desmethylbenzoctamine, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical method for pharmacokinetic and metabolic studies. The methodology utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for clinical research applications.

Introduction

Benzoctamine is a tetracyclic compound with sedative and anxiolytic properties.[1] Structurally similar to the tetracyclic antidepressant maprotiline, it is used in the treatment of anxiety-related conditions.[1][2] Understanding the metabolic fate of benzoctamine is crucial for comprehensive pharmacokinetic profiling and clinical efficacy and safety assessment. While detailed metabolism studies on benzoctamine are limited, N-demethylation is a common metabolic pathway for structurally related compounds, leading to the formation of an N-methyl metabolite.[1] This protocol, therefore, targets both the parent drug, benzoctamine, and its presumed major metabolite, N-desmethylbenzoctamine. The method is based on established analytical principles for tricyclic and tetracyclic antidepressants, ensuring a high likelihood of success and transferability.[3][4][5][6]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of benzoctamine and N-desmethylbenzoctamine from plasma samples.[3][4][5][6]

-

Allow plasma samples to thaw to room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of plasma sample.

-

To this, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Maprotiline-d3 at 100 ng/mL).

-

Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[3][6]

-

Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[3][6]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

-

Seal the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.[3][6]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution for the analytes.

-

HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is recommended.[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 3.0 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

The following table summarizes the proposed MRM transitions for benzoctamine, N-desmethylbenzoctamine, and a suitable internal standard (Maprotiline-d3).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benzoctamine | 250.2 | 207.1 | 50 | 25 |

| N-desmethylbenzoctamine | 236.2 | 193.1 | 50 | 28 |

| Maprotiline-d3 (IS) | 281.2 | 236.2 | 50 | 22 |

Data Presentation

The following tables provide a summary of the expected quantitative performance of the method, based on typical values for structurally related tricyclic and tetracyclic antidepressants.[3]

Table 1: Linearity and Lower Limit of Quantification

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Benzoctamine | 1 - 500 | > 0.995 | 1 |

| N-desmethylbenzoctamine | 1 - 500 | > 0.995 | 1 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Benzoctamine | Low | 5 | < 10 | < 10 | ± 15 |

| Medium | 50 | < 10 | < 10 | ± 15 | |

| High | 400 | < 10 | < 10 | ± 15 | |

| N-desmethylbenzoctamine | Low | 5 | < 10 | < 10 | ± 15 |

| Medium | 50 | < 10 | < 10 | ± 15 | |

| High | 400 | < 10 | < 10 | ± 15 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of benzoctamine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of benzoctamine and its putative N-desmethyl metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. This protocol offers a solid foundation for laboratories involved in the analysis of tetracyclic psychoactive compounds.

References

Application of Benzoctamine in studies of respiratory depression safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoctamine is a sedative and anxiolytic agent that has garnered interest due to its unique respiratory profile.[1] Unlike many drugs in its class, such as benzodiazepines, Benzoctamine has been shown in several studies to not cause significant respiratory depression, and in some instances, to even stimulate respiration.[1][2][3] This characteristic makes it a potentially safer alternative for sedation, particularly in patient populations at risk for respiratory compromise.[1][4][5][6] However, it is crucial to note that when co-administered with opioids like morphine, Benzoctamine may potentiate respiratory depression.[1][2] This document provides detailed application notes and protocols from key studies to guide further research into the respiratory safety of Benzoctamine.

Data Presentation

Table 1: Effects of Oral Benzoctamine on Respiration in Human Volunteers

| Treatment Group | Dosage | Primary Respiratory Outcome | Key Findings |

| Benzoctamine | Low oral doses | Displacement of CO2 response curves | Variable effect: most volunteers showed respiratory stimulation, while some showed mild depression.[2] |

| Diazepam | 5 mg | Displacement of CO2 response curves | Consistent respiratory depression.[1][2] |

| Placebo | N/A | Displacement of CO2 response curves | No significant effect.[2] |

Table 2: Respiratory Parameters in Patients with Respiratory Failure Following Benzoctamine Administration

| Patient Population | Dosage | Respiratory Parameters Measured | Results |

| Chronic Obstructive Bronchitis (n=14) | Oral, as night sedation | FEV1, FVC, Pco2 | No significant changes observed.[5][6] |

| Acute Severe Asthma (n=6) | Oral or IV, as sedation | FEV1, FVC, Pco2 | No significant changes observed.[5][6] |

Table 3: Interaction of Benzoctamine and Morphine on Respiratory Rate in Mice

| Treatment Group | Effect on Analgesia | Effect on Respiratory Rate |

| Morphine | Analgesic effect | Depression of respiratory rate.[2] |

| Morphine + Benzoctamine | Diminished analgesic action of morphine | Enhanced depression of respiratory rate.[2] |

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Healthy Human Volunteers

This protocol is based on studies comparing the respiratory effects of Benzoctamine to diazepam and a placebo.[2]

Objective: To assess the effect of a single oral dose of Benzoctamine on the ventilatory response to carbon dioxide (CO2) in healthy adult volunteers.

Methodology:

-